molecular formula C14H18BBr2FO3 B8207270 2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8207270
M. Wt: 423.91 g/mol
InChI Key: IYDCUOKBYCCQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a polyhalogenated and alkoxy-substituted aromatic ring. The phenyl group features bromine atoms at the 4- and 6-positions, an ethoxy group at the 3-position, and a fluorine atom at the 2-position. These substituents confer unique electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry applications. The tetramethyl dioxaborolane backbone enhances stability and solubility in organic solvents, facilitating its use in synthetic workflows .

Properties

IUPAC Name

2-(4,6-dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBr2FO3/c1-6-19-12-9(17)7-8(16)10(11(12)18)15-20-13(2,3)14(4,5)21-15/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDCUOKBYCCQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2Br)Br)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBr2FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,6-dibromo-3-ethoxy-2-fluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, 2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials. Its unique substituents can impart specific properties to the final products, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pinacol boronic esters, focusing on substituent effects, reactivity, and applications.

Structural Analogs with Halogen and Alkoxy Substituents
Compound Name Substituents Molecular Weight Key Properties/Applications Reference
2-(4-Chloro-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cl, 3-OEt, 2-F 358.6 g/mol Higher electrophilicity due to Cl vs. Br; used in aryl coupling
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Cl, 3,5-OMe 412.1 g/mol Enhanced steric bulk from OMe groups; anticancer agent synthesis
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br 281.1 g/mol Simpler structure; lower reactivity in hindered couplings

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius (vs. Cl) increases steric hindrance and electron-withdrawing effects, enhancing oxidative addition in cross-couplings .
  • Alkoxy vs. Methoxy : Ethoxy (OEt) groups provide greater lipophilicity than methoxy (OMe), influencing solubility and bioavailability .
Fluorinated Derivatives
Compound Name Substituents Reactivity Notes Reference
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F Moderate electron withdrawal; meta-F directs regioselectivity in C–H borylation
2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-F, 6-OCH₂-cyclopropane Cyclopropyl group enhances metabolic stability; used in drug discovery

Key Observations :

  • Hybrid Substituents : Combining F with alkoxy groups (e.g., cyclopropylmethoxy) balances electronic and steric effects for tailored reactivity .
Steric and Electronic Modifications
Compound Name Substituents Steric/Electronic Profile Reference
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) Bulky anthracene High steric hindrance; stabilizes radical intermediates
2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin) 2,4,6-Me₃ Electron-donating Me groups; resists protodeboronation

Key Observations :

  • Target Compound vs. MesBpin : The target’s Br and OEt groups are electron-withdrawing, contrasting with MesBpin’s electron-donating Me groups. This difference impacts catalytic cycle efficiency in electron-deficient systems .
  • Steric Demand : The dibromo substitution in the target compound creates a steric profile distinct from AnthBpin’s planar anthracene, favoring different coupling partners .

Biological Activity

2-(4,6-Dibromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, case studies, and comparative analysis with similar compounds.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H18BBr2FO3
  • Molecular Weight : 423.910 g/mol
  • CAS Number : 2385171-44-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms enhances its reactivity and allows it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects such as antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation in vitro.
Trypanocidal Demonstrates trypanocidal activity against Trypanosoma brucei, with IC50 values indicating potency.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of several brominated compounds including derivatives similar to the target compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, a derivative exhibited an IC50 value of 12 µM against breast cancer cells . The mechanism involves the induction of apoptosis through caspase activation.
  • Trypanocidal Activity :
    • A notable study reported that derivatives with similar structural features showed IC50 values ranging from 0.42 µM to 0.80 µM against Trypanosoma brucei . This suggests that modifications in the chemical structure can enhance trypanocidal efficacy.

Comparative Analysis

When compared to other similar compounds:

Compound IC50 (µM) Activity Type
2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane15Anticancer
2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane10Antimicrobial
2-(4-Bromo-3-fluorophenyl)-4-methyl-1,3,2-dioxaborolane8Trypanocidal

This table illustrates that while the target compound has promising activities, modifications in substituents can significantly affect potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.